2-[(2E)-2-(4-ethoxy-3-methoxybenzylidene)hydrazinyl]-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This specific compound is characterized by the presence of an ethoxy and methoxy group attached to a phenyl ring, which is further linked to a hydrazine moiety and a benzothiazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with 2-hydrazinobenzothiazole. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage between the aldehyde and hydrazine groups. After completion of the reaction, the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
2-[(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-[(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar compounds to 2-[(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE include:
2-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE: This compound has a nitro group instead of the ethoxy and methoxy groups, which can lead to different chemical and biological properties.
4-PHENYL-1,3-THIAZOL-2-AMINE: Another benzothiazole derivative with different substituents, used in various chemical and biological studies.
Properties
Molecular Formula |
C17H17N3O2S |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C17H17N3O2S/c1-3-22-14-9-8-12(10-15(14)21-2)11-18-20-17-19-13-6-4-5-7-16(13)23-17/h4-11H,3H2,1-2H3,(H,19,20)/b18-11+ |
InChI Key |
ZYEBEMHRECHBNH-WOJGMQOQSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/NC2=NC3=CC=CC=C3S2)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NNC2=NC3=CC=CC=C3S2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.